molecular formula C16H21FN2O5 B12983561 (R)-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one

(R)-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one

Cat. No.: B12983561
M. Wt: 340.35 g/mol
InChI Key: MOJCIQBMQGSNIL-GFCCVEGCSA-N
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Description

This oxazolidinone derivative features a hydroxymethyl group at position 5 and a 3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl substituent at position 3. The 4-hydroxypiperidine moiety may enhance solubility due to its polar hydroxyl group, while the fluorine atom likely improves lipophilicity and target binding. Oxazolidinones are known for their antibacterial activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

Molecular Formula

C16H21FN2O5

Molecular Weight

340.35 g/mol

IUPAC Name

(5R)-3-[3-fluoro-4-[(4-hydroxypiperidin-4-yl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H21FN2O5/c17-13-7-11(19-8-12(9-20)24-15(19)21)1-2-14(13)23-10-16(22)3-5-18-6-4-16/h1-2,7,12,18,20,22H,3-6,8-10H2/t12-/m1/s1

InChI Key

MOJCIQBMQGSNIL-GFCCVEGCSA-N

Isomeric SMILES

C1CNCCC1(COC2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F)O

Canonical SMILES

C1CNCCC1(COC2=C(C=C(C=C2)N3CC(OC3=O)CO)F)O

Origin of Product

United States

Preparation Methods

Formation of the Oxazolidinone Core

  • The oxazolidinone ring is commonly synthesized via cyclization of amino alcohol precursors or by regioselective ring closure of epoxides with isocyanates or carbamates.
  • A notable method involves the regioselective synthesis of oxazolidinones from aziridines and carbon dioxide using Fe(II)-iminopyridine catalysts under mild conditions (50 °C, 10 bar CO2 pressure), which offers a green and efficient route to 5-substituted oxazolidinones.
  • Alternatively, epoxidation of methylidene intermediates followed by intramolecular ring closure using inorganic bases such as potassium carbonate or sodium hydride in polar solvents like acetonitrile is employed to form the oxazolidinone ring.

Introduction of the 3-Fluoro-4-Substituted Phenyl Group

  • The 3-fluoro-4-substituted phenyl moiety is introduced via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, using trimethylstannyl oxazolidinone derivatives and halogenated pyridine or phenyl derivatives.
  • These reactions are typically conducted in solvents like dimethylformamide, 1,4-dioxane, or tetrahydrofuran at temperatures ranging from 60 to 150 °C for 30 minutes to 12 hours, depending on the substrate and catalyst system.

Attachment of the (4-Hydroxypiperidin-4-yl)methoxy Substituent

  • The (4-hydroxypiperidin-4-yl)methoxy group is introduced by nucleophilic substitution or etherification reactions on the 4-position of the phenyl ring.
  • This step often involves the reaction of a suitable phenol intermediate with a protected or free 4-hydroxypiperidine derivative under basic conditions, using bases such as triethylamine or potassium carbonate in solvents like methanol, tetrahydrofuran, or acetonitrile.
  • Protection and deprotection strategies may be employed to ensure selective functionalization and to avoid side reactions.

Installation of the Hydroxymethyl Group at the 5-Position

  • The hydroxymethyl substituent at the 5-position of the oxazolidinone ring is introduced via reduction of corresponding aldehyde or ester intermediates.
  • Oxidation and reduction steps are carefully controlled, for example, oxidation with sodium periodate in aqueous methanol at 0–80 °C for 1 to 48 hours, followed by reduction to yield the hydroxymethyl group.
  • The stereochemistry at this position is maintained by using chiral starting materials such as (R)-glycidyl butyrate or chiral amino alcohols.

Representative Preparation Procedure (Based on Patent WO2008056335A1)

Step Description Reagents/Conditions Notes
1 Preparation of intermediate with methylidene double bond Starting phenyl derivatives, base (K2CO3 or NaH), solvent (MeCN) Intramolecular ring closure or epoxidation with MCPBA
2 Etherification to attach (4-hydroxypiperidin-4-yl)methoxy group 4-hydroxypiperidine derivative, base (TEA), solvent (MeOH, THF, or DMF) Protection of hydroxyl groups may be necessary
3 Cyclization to form oxazolidinone ring Epoxidation or ring closure under basic conditions Control of stereochemistry critical
4 Oxidation/reduction to install hydroxymethyl group Sodium periodate oxidation, reduction steps Temperature control (0–80 °C), reaction time (1–48 h)
5 Purification Chromatography (DCM/MeOH/AcOH), crystallization Ensures high purity and yield

Research Findings and Optimization

  • The use of Fe(II)-iminopyridine catalysts for regioselective oxazolidinone synthesis from aziridines and CO2 represents a sustainable and efficient method, reducing hazardous reagents and improving regioselectivity.
  • Palladium-catalyzed cross-coupling reactions enable the introduction of complex aromatic substituents with high yields and functional group tolerance.
  • Base-mediated intramolecular ring closure and epoxidation steps are critical for forming the oxazolidinone ring with the desired stereochemistry and substituent pattern.
  • Optimization of solvent systems and reaction temperatures significantly affects the yield and purity of the final compound, with mixed solvent systems (e.g., ethyl acetate/methanol) and moderate temperatures favored for sensitive intermediates.

Summary Table of Key Preparation Parameters

Preparation Step Reagents/Catalysts Solvents Temperature Range Reaction Time Notes
Oxazolidinone ring formation Fe(II)-iminopyridine catalyst, aziridines, CO2 Single-component Fe catalyst system 50 °C Variable (hours) Green chemistry approach
Aromatic substitution Pd(0) or Pd(II) catalyst, trimethylstannyl oxazolidinone, halogenated phenyl DMF, 1,4-dioxane, THF 60–150 °C 0.5–12 h Cross-coupling for aryl introduction
Etherification 4-hydroxypiperidine derivative, base (TEA, K2CO3) MeOH, THF, DMF, MeCN Room temp to reflux Several hours Protection strategies may be needed
Oxidation/reduction Sodium periodate, reducing agents Aqueous methanol, rectified spirit 0–80 °C 1–48 h Controls hydroxymethyl installation
Purification Chromatography, crystallization DCM/MeOH/AcOH mixtures Ambient Variable Ensures purity and yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution of the fluorine atom may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, oxazolidinones are known for their antibacterial properties. This compound could be explored for its potential to treat bacterial infections, particularly those resistant to other antibiotics.

Industry

Industrially, the compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-fluoro-4-((4-hydroxypiperidin-4-yl)methoxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Table 1: Structural and Activity Comparison
Compound Name Position 5 Substituent Phenyl Ring Substituent Antibacterial Activity Solubility/Pharmacokinetics Toxicity Profile References
Target Compound Hydroxymethyl 3-Fluoro-4-((4-hydroxypiperidin-4-yl)methoxy) Not reported in evidence Predicted moderate (hydroxyl group) Not reported
Linezolid (Reference Drug) Acetamidomethyl 3-Fluoro-4-morpholinyl Potent (MIC₉₀: 1–4 µg/mL) Moderate (oral bioavailability ~100%) Bone marrow suppression
Compound 16 (Nitroimidazole Conjugate) Hydroxymethyl 3-Fluoro-4-(nitroimidazole-pyridinyl) Active vs. anaerobes (e.g., C. difficile) Not reported Not reported
Compound 10f Phosphate (Teraryl Derivative) Acetamide phosphate 3-Fluoro-4-(pyridinyl-pyrazolyl) Superior to Linezolid in MRSA models High (47.1 mg/mL) Reduced bone marrow toxicity
Derivatives Heterocyclic methylene 3-Fluoro-4-morpholinyl Inactive (MIC >64 µg/mL) Not reported Not reported

Key Findings

Position 5 Substituents :

  • Linezolid’s acetamidomethyl group is critical for activity; replacing it with hydroxymethyl (as in the target compound) or heterocyclic groups () reduces or abolishes activity .
  • Compound 10f’s phosphate ester enhances solubility (47.1 mg/mL) without compromising efficacy, suggesting hydroxymethyl in the target compound could be derivatized for improved properties .

Phenyl Ring Modifications :

  • The target compound’s 4-hydroxypiperidine group may improve solubility compared to Linezolid’s morpholine ring. However, nitroimidazole conjugates (e.g., Compound 16) show expanded activity against anaerobes, indicating substituent flexibility .
  • Aromatic N-heterocycles (e.g., pyridinyl-pyrazolyl in Compound 10f) enhance potency against MRSA, suggesting further optimization opportunities for the target compound .

Toxicity: Linezolid’s bone marrow toxicity is linked to mitochondrial protein synthesis inhibition.

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